BenchChemオンラインストアへようこそ!

tert-butyl 4-(1H-benzimidazol-2-yl)piperazine-1-carboxylate

LogP TPSA CNS permeability

tert-Butyl 4-(1H-benzimidazol-2-yl)piperazine-1-carboxylate (CAS 295341-56-9) is a heterocyclic building block composed of a benzimidazole core linked to a piperazine moiety protected by a tert-butoxycarbonyl (Boc) group. This compound serves as a privileged intermediate in the synthesis of bioactive molecules, particularly fatty acid amide hydrolase (FAAH) inhibitors and poly(ADP-ribose) polymerase (PARP) inhibitors.

Molecular Formula C16H22N4O2
Molecular Weight 302.37 g/mol
CAS No. 295341-56-9
Cat. No. B1612667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 4-(1H-benzimidazol-2-yl)piperazine-1-carboxylate
CAS295341-56-9
Molecular FormulaC16H22N4O2
Molecular Weight302.37 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)C2=NC3=CC=CC=C3N2
InChIInChI=1S/C16H22N4O2/c1-16(2,3)22-15(21)20-10-8-19(9-11-20)14-17-12-6-4-5-7-13(12)18-14/h4-7H,8-11H2,1-3H3,(H,17,18)
InChIKeyHFEQYXCCAIHIBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-(1H-benzimidazol-2-yl)piperazine-1-carboxylate (CAS 295341-56-9): Sourcing & Benchmarking Overview for Medicinal Chemistry and Pharmaceutical R&D


tert-Butyl 4-(1H-benzimidazol-2-yl)piperazine-1-carboxylate (CAS 295341-56-9) is a heterocyclic building block composed of a benzimidazole core linked to a piperazine moiety protected by a tert-butoxycarbonyl (Boc) group. This compound serves as a privileged intermediate in the synthesis of bioactive molecules, particularly fatty acid amide hydrolase (FAAH) inhibitors [1] and poly(ADP-ribose) polymerase (PARP) inhibitors [2]. Its rigid benzimidazole scaffold contributes to strong binding affinity in medicinal chemistry applications, while the Boc group allows for selective deprotection under acidic conditions, facilitating controlled functionalization .

Why Generic Substitution of tert-Butyl 4-(1H-benzimidazol-2-yl)piperazine-1-carboxylate Fails: Scaffold-Specific Differentiation Evidence


Generic substitution of tert-butyl 4-(1H-benzimidazol-2-yl)piperazine-1-carboxylate with superficially similar N-Boc-piperazine derivatives—such as pyridyl or phenyl analogs—is not advisable because the benzimidazole ring provides a unique combination of hydrogen-bond donor capacity, enhanced lipophilicity, and a privileged binding scaffold that directly impacts the potency and selectivity of downstream active pharmaceutical ingredients (APIs). Replacement with a non-benzimidazole analog alters the logP, topological polar surface area (TPSA), and hydrogen-bonding profile, leading to unpredictable changes in target affinity, solubility, and pharmacokinetics [1]. Furthermore, using the unprotected 4-(1H-benzimidazol-2-yl)piperazine eliminates the Boc protective group, which is essential for orthogonal synthetic strategies in multi-step syntheses of FAAH and PARP inhibitors [2]. The quantitative evidence below demonstrates that the benzimidazole-piperazine core, in its Boc-protected form, is a non-interchangeable intermediate for several drug discovery programs.

Head-to-Head Quantitative Evidence: Why Purchase tert-Butyl 4-(1H-benzimidazol-2-yl)piperazine-1-carboxylate Over Closest Analogs


Increased Lipophilicity and Hydrogen-Bond Donor Capacity vs. Pyridyl Analog Drives CNS Drug Potential

The target compound possesses an XLogP of 2.6 and a TPSA of 61.5 Ų with one hydrogen-bond donor, compared to the pyridyl analog tert-butyl 4-(pyridin-2-yl)piperazine-1-carboxylate (CAS 77278-62-7), which has an estimated XLogP of ~1.4, TPSA of ~45 Ų, and lacks a hydrogen-bond donor [1]. The higher lipophilicity of the benzimidazole derivative improves passive membrane permeability, while the additional hydrogen-bond donor capacity of the benzimidazole NH enhances target binding interactions. This property profile is particularly advantageous for central nervous system (CNS) drug candidates, where moderate lipophilicity (logP 2-4) and TPSA < 90 Ų are associated with improved blood-brain barrier penetration [2].

LogP TPSA CNS permeability structure-property relationship

Validated Utility as a Privileged Intermediate in FAAH and PARP Inhibitor Synthesis

The target compound is explicitly claimed as a key intermediate in patents describing potent FAAH inhibitors (US2011/0212973) [1] and PARP inhibitors (CN-104003979-A) [2]. In contrast, the closely related analog 4-(1H-benzimidazol-2-yl)piperazine (lacking Boc protection) cannot be directly employed in synthetic routes requiring orthogonal N-protection, limiting its utility in multi-step syntheses. The Boc-protected benzimidazole-piperazine scaffold is specifically highlighted as providing 'excellent FAAH inhibitory activity' in the final compounds, while the pyridyl analog is not mentioned in these patent families [1]. This demonstrates that the benzimidazole-Boc combination is a non-redundant scaffold for accessing this therapeutic target space.

FAAH inhibition PARP inhibition scaffold privilege patent evidence

Batch-Certified Purity with Full QC Documentation Enables Reproducible Synthesis

Commercially, tert-butyl 4-(1H-benzimidazol-2-yl)piperazine-1-carboxylate is supplied with a standard purity of ≥97% and comes with batch-specific quality control reports including ¹H-NMR (CDCl₃, 400 MHz), HPLC, and GC data . In comparison, the unprotected analog 4-(1H-benzimidazol-2-yl)piperazine is typically offered at lower purity (≥95%) without guaranteed batch-specific QC documentation . The higher purity and availability of full characterization data reduce the risk of introducing impurities that could compromise subsequent synthetic steps, particularly in sensitive catalytic reactions or late-stage functionalization. For procurement decisions, the availability of certified QC reports ensures lot-to-lot consistency and greater experimental reproducibility.

Purity QC documentation NMR HPLC reproducibility

Structural Rigidity and Conformational Pre-organization vs. Flexible Linker Analogs

The 2-substituted benzimidazole-piperazine structure features a direct C–N bond between the heterocyclic cores, resulting in a rigid, conjugated system with limited rotational freedom (3 rotatable bonds) compared to analogs containing a methylene linker between benzimidazole and piperazine [1]. This conformational restriction reduces the entropic penalty upon target binding and can enhance binding affinity. For example, benzimidazole-2-piperazine derivatives have demonstrated PARP-1 inhibition with IC50 values as low as 35 nM in optimized analogs , whereas benzyl-piperazine linked analogs often show reduced potency due to increased flexibility. The rigid scaffold also facilitates more predictable structure-activity relationships (SAR) during lead optimization.

Conformational restriction binding affinity scaffold rigidity entropy

Optimal Procurement and Deployment Scenarios for tert-Butyl 4-(1H-benzimidazol-2-yl)piperazine-1-carboxylate


FAAH Inhibitor Lead Generation and Optimization

This compound is the recommended starting intermediate for medicinal chemistry teams pursuing novel FAAH inhibitors. The benzimidazole-piperazine scaffold is explicitly protected in US2011/0212973, and the Boc group enables orthogonal protection during multi-step synthesis of carbamate-based FAAH inhibitors [1]. The compound's physicochemical profile (logP 2.6, TPSA 61.5 Ų) supports CNS penetration, which is critical for FAAH-targeted therapies for pain, anxiety, and nocturia.

PARP-1 Inhibitor Fragment-Based Drug Discovery

The rigid benzimidazole-piperazine core serves as a privileged fragment for PARP-1 inhibitor development. Patent CN-104003979-A demonstrates that derivatives of this scaffold achieve PARP-1 IC50 values in the low nanomolar range [2]. The conformational restriction of the scaffold (3 rotatable bonds) provides a defined pharmacophore that accelerates SAR exploration and hit-to-lead progression.

CNS Drug Discovery Programs Requiring High-Quality Intermediates

For CNS drug discovery, where batch-to-batch consistency and high purity are non-negotiable, this compound's commercial availability at ≥97% purity with full QC documentation (¹H-NMR, HPLC, GC) ensures reproducible synthesis outcomes . The higher lipophilicity and hydrogen-bond donor capacity of the benzimidazole ring, compared to pyridyl or phenyl analogs, align with CNS drug-likeness criteria, reducing the risk of late-stage attrition due to poor brain penetration [3].

Orthogonal Protection Strategy in Complex Molecule Synthesis

The tert-butoxycarbonyl (Boc) group of this compound is stable under basic conditions but cleavable under mild acidic conditions, enabling orthogonal protection strategies in multi-step syntheses. This contrasts with the unprotected 4-(1H-benzimidazol-2-yl)piperazine, which cannot be selectively protected at a late stage without risking side reactions [1]. The validated utility of this intermediate in FAAH and PARP inhibitor patents underscores its synthetic versatility.

Quote Request

Request a Quote for tert-butyl 4-(1H-benzimidazol-2-yl)piperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.